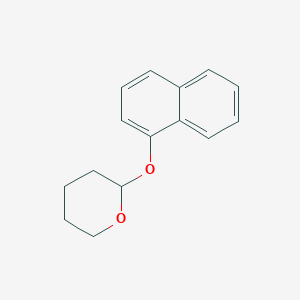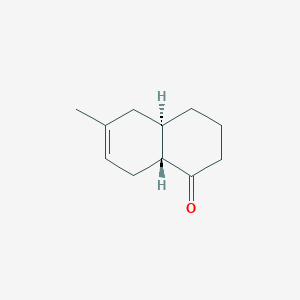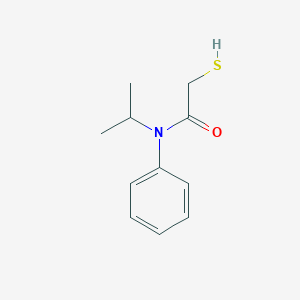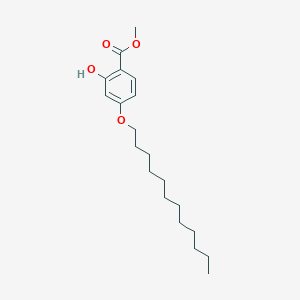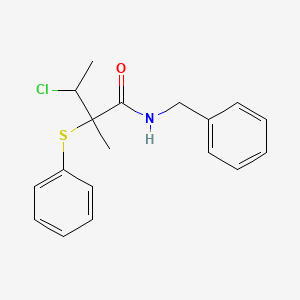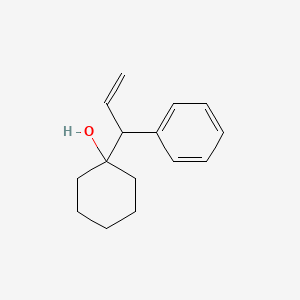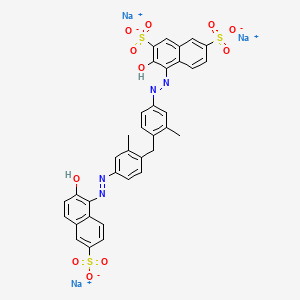
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties and applications. This compound is often used in various industrial and research settings due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by azo coupling reactions, where diazonium salts react with aromatic compounds to form azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization, filtration, and drying to meet industry standards.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where other functional groups replace the sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions result in derivatives with different functional groups replacing the sulfonic acids.
科学研究应用
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in staining techniques and as a marker in biological assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]-, sodium salt
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-((4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-2-methylphenyl)methyl)-3-methylphenyl)azo)-, sodium salt is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its multiple azo and sulfonic acid groups make it particularly versatile in various chemical and industrial applications.
属性
CAS 编号 |
85030-31-5 |
|---|---|
分子式 |
C35H25N4Na3O11S3 |
分子量 |
842.8 g/mol |
IUPAC 名称 |
trisodium;3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]methyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N4O11S3.3Na/c1-19-13-25(36-38-33-29-10-8-27(51(42,43)44)16-23(29)5-12-31(33)40)6-3-21(19)15-22-4-7-26(14-20(22)2)37-39-34-30-11-9-28(52(45,46)47)17-24(30)18-32(35(34)41)53(48,49)50;;;/h3-14,16-18,40-41H,15H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI 键 |
JCQYJQCWKAQBPK-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)CC4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


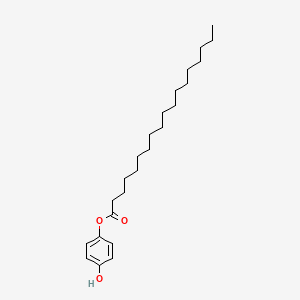

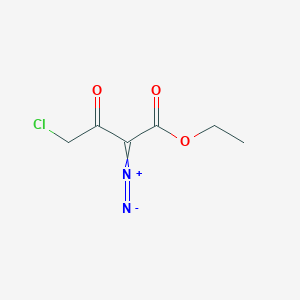

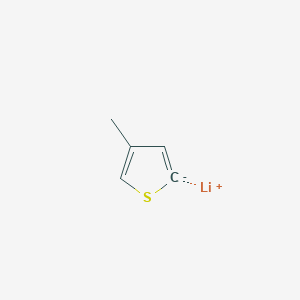
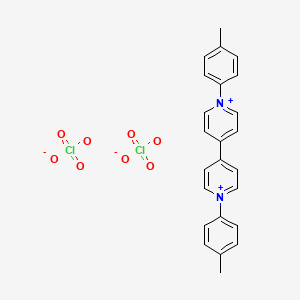
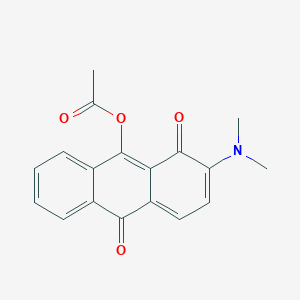
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
